molecular formula C20H26N4O2 B2950251 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide CAS No. 1226438-13-6

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide

Cat. No.: B2950251
CAS No.: 1226438-13-6
M. Wt: 354.454
InChI Key: JJNLUBSDNKHSDN-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a seven-membered azepane ring and a methyl group. The pyrimidine ring is connected via an ether linkage to an acetamide group, which is further substituted with a para-methylphenyl moiety.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-7-9-17(10-8-15)22-18(25)14-26-19-13-16(2)21-20(23-19)24-11-5-3-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNLUBSDNKHSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups, including an azepan ring and a methylpyrimidine moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C19H23N4O, with a molecular weight of approximately 345.42 g/mol. The structure can be represented as follows:

Structure C19H23N4O\text{Structure }\text{C}_{19}\text{H}_{23}\text{N}_{4}\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with N-(4-methylphenyl)acetamide under basic conditions. Commonly used bases include potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) are utilized at elevated temperatures to enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, acetamide derivatives have shown moderate activity against gram-positive bacteria. Structure–activity relationship studies suggest that modifications in the side chains can significantly influence biological potency .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of related compounds in the same chemical class. For example, derivatives containing azepane and pyrimidine rings have been evaluated for their efficacy against various cancer cell lines, demonstrating the ability to induce apoptosis in tumor cells . The mechanisms often involve disruption of cell cycle progression and activation of caspases.

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a well-established strategy for treating neurodegenerative diseases such as Alzheimer's disease. Compounds structurally similar to this compound have been investigated for their AChE inhibitory activities, showing promising results in preliminary assays .

Case Studies

  • Antimicrobial Screening : A series of acetamide derivatives were tested against various bacterial strains, revealing that modifications in the azepane and pyrimidine components significantly impacted their antimicrobial efficacy. Compounds with additional methoxy groups demonstrated enhanced activity against resistant strains .
  • Anticancer Research : A study evaluated several derivatives for their anticancer effects on A549 lung cancer cells. The results indicated that specific substitutions on the phenyl ring improved cytotoxicity, with IC50 values in the low micromolar range .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes like AChE, affecting neurotransmitter levels.
  • Cell Cycle Disruption : Inducing apoptosis through caspase activation pathways can lead to effective tumor suppression.

Scientific Research Applications

The applications of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide are primarily in scientific research, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic properties. It acts as a building block for synthesizing more complex molecules.

Molecular Structure and Properties
this compound is a complex organic compound. It shares structural similarities with other compounds such as:

  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide, which has a molecular formula of C21H28N4O2 and a molecular weight of approximately 368.4726 g/mol.
  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide, which has a molecular weight of 358.4 and a molecular formula of C19H23FN4O2 .

These compounds feature an ether linkage and an acetamide functional group, which are crucial for their reactivity and potential biological interactions.

Synthesis
The synthesis of this compound typically involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with N-(4-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Comparison with Similar Compounds

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide (L868-1087)

  • Molecular Formula : C₂₀H₂₆N₄O₃
  • Molecular Weight : 370.45 g/mol
  • Key Differences: Substituent Position and Type: The phenyl group attached to the acetamide nitrogen is substituted with a meta-methoxy (-OCH₃) group instead of a para-methyl (-CH₃) group. Steric Impact: The para-methyl group may create less steric hindrance than the meta-methoxy group, influencing binding interactions in biological targets .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Structural Features :
    • A pyrimidine core with a fluorophenyl and methoxyphenyl substituent.
    • Conformational analysis reveals dihedral angles of 12.8° (pyrimidine vs. phenyl) and 86.1° (pyrimidine vs. methoxyphenyl), indicating significant planarity between the pyrimidine and fluorophenyl groups .
  • Comparison :
    • The target compound’s azepane substituent introduces a flexible, bulky group that may alter dihedral angles compared to rigid aromatic substituents in this analog.
    • Hydrogen bonding: The azepane’s NH group in the target compound could participate in intramolecular or intermolecular hydrogen bonds, unlike the fluorine and methoxy groups in this analog, which rely on weaker C–H···O/F interactions .

Functional Analogs: Bioactivity Insights

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

  • Bioactivity : Displays anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation).
  • Structural Relevance: The 4-methylphenyl group in both this compound and the target molecule suggests that para-methyl substitution on aromatic rings may enhance anti-inflammatory properties, though the core heterocycle (pyridazinone vs. pyrimidine) differs significantly .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituent Predicted LogP*
Target Compound ~370 (estimated) 4-Methylphenyl ~3.2 (higher)
L868-1087 370.45 3-Methoxyphenyl ~2.8 (lower)
N-(2-Fluorophenyl)-... () ~450 (estimated) 2-Fluorophenyl ~3.5 (higher)

*LogP estimates based on substituent contributions (methoxy reduces lipophilicity vs. methyl/fluoro).

Crystallographic and Conformational Analysis

  • Target Compound: No crystallographic data is available, but the azepane’s flexibility may lead to varied conformations compared to rigid analogs.
  • N-(2-Fluorophenyl)-... : Crystal packing stabilized by C–H···O and C–H···π interactions, with methoxy groups acting as hydrogen bond acceptors. The target compound’s azepane may instead form N–H···O/N interactions, affecting crystal stability .

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